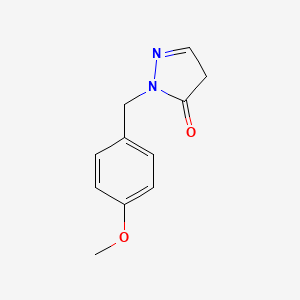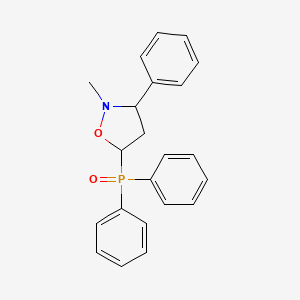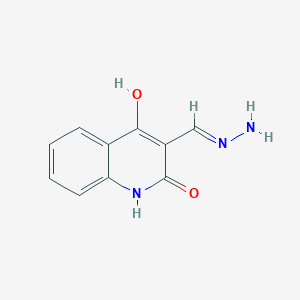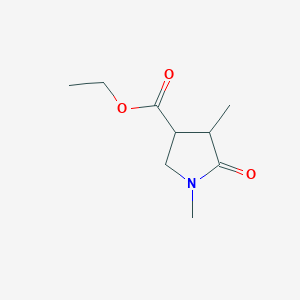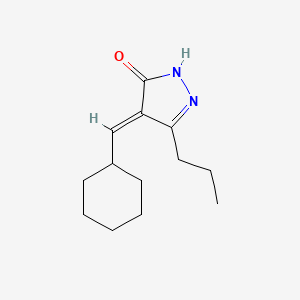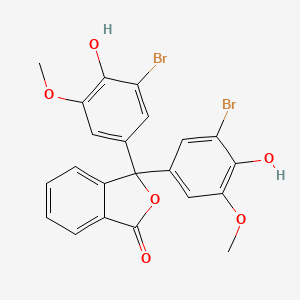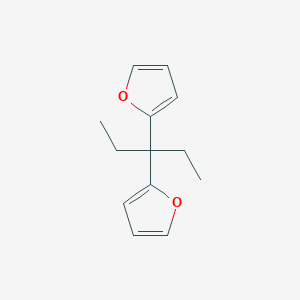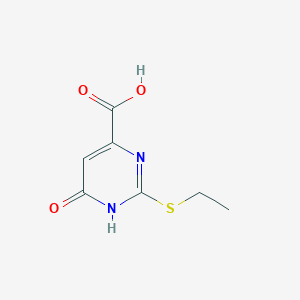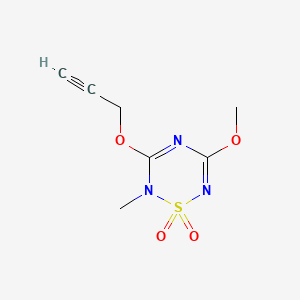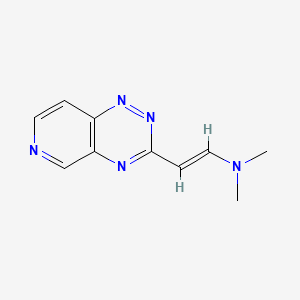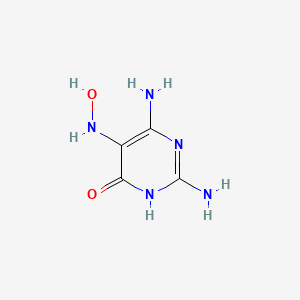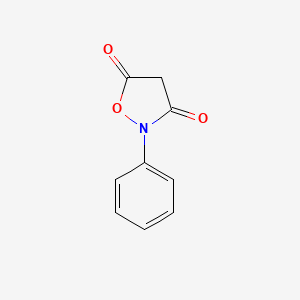
2-Phenyl-3,5-isoxazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-3,5-isoxazolidinedione is a heterocyclic compound with the molecular formula C₉H₇NO₃ It is characterized by a five-membered ring structure containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3,5-isoxazolidinedione typically involves the reaction of N-phenylhydroxylamine with diethyl malonate. The reaction proceeds through a cyclization process, forming the isoxazolidinedione ring. The reaction conditions often include the use of a base such as sodium ethoxide and an organic solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3,5-isoxazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazoles, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives, enhancing the compound’s utility in different applications .
Scientific Research Applications
2-Phenyl-3,5-isoxazolidinedione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its cytotoxic properties against various cancer cell lines.
Materials Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-Phenyl-3,5-isoxazolidinedione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1,3-oxazolidine-5-one
- 2-Phenyl-1,3-oxazolidine-4-one
- 2-Phenyl-1,3-oxazolidine-2-one
Uniqueness
2-Phenyl-3,5-isoxazolidinedione is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms in the ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity and interaction profiles, enhancing its utility in specific contexts .
Properties
CAS No. |
5305-00-0 |
|---|---|
Molecular Formula |
C9H7NO3 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-phenyl-1,2-oxazolidine-3,5-dione |
InChI |
InChI=1S/C9H7NO3/c11-8-6-9(12)13-10(8)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
KCDSBPHPBGFCGE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(OC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



